molecular formula C17H16O5 B13005193 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid

Cat. No.: B13005193
M. Wt: 300.30 g/mol
InChI Key: NDJPDWCIPBDAEB-UHFFFAOYSA-N
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Description

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid is a sophisticated benzoic acid derivative designed for use in chemical synthesis and pharmaceutical research. This compound features a unique molecular structure, integrating acetyl and 3-methoxybenzyl ether functional groups onto a benzoic acid core, making it a valuable multi-functional intermediate for constructing more complex target molecules . Its primary research applications include serving as a key building block in medicinal chemistry for the development of novel bioactive compounds, particularly as a precursor for potential enzyme inhibitors or receptor modulators. The acetyl group can act as a chemical handle for further transformations, such as condensation reactions to form novel heterocycles, while the ether linkage provides stability and influences the compound's overall electronic properties and lipophilicity . Researchers utilize this compound in exploring structure-activity relationships (SAR) due to its ability to mimic certain pharmacophore fragments. As with many specialized organic acids, it is commonly employed in the synthesis of advanced chemical libraries for high-throughput screening . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

5-acetyl-2-[(3-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C17H16O5/c1-11(18)13-6-7-16(15(9-13)17(19)20)22-10-12-4-3-5-14(8-12)21-2/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

NDJPDWCIPBDAEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Etherification: The methoxybenzyl ether group can be introduced by reacting the intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: The major product is 5-carboxy-2-((3-methoxybenzyl)oxy)benzoic acid.

    Reduction: The major product is 5-(1-hydroxyethyl)-2-((3-methoxybenzyl)oxy)benzoic acid.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in cancer treatment.

Case Study: CDK Inhibition

A study identified compounds similar to this compound as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The selective inhibition of CDKs can lead to reduced proliferation of cancer cells. The compound was part of a broader screening that revealed its potential in targeting CDK-dependent cancers, showcasing its relevance in oncology research .

Table 1: Summary of Pharmacological Activities

ActivityTargetReference
CDK InhibitionCancer Cells
Anti-inflammatoryVarious Models
Antioxidant PropertiesCellular Models

Cosmetic Applications

The compound's properties also lend themselves to cosmetic formulations. Its chemical structure suggests potential benefits in skin care products, particularly due to its anti-inflammatory and antioxidant properties.

Case Study: Cosmetic Formulation

Research indicates that compounds with similar structures are often included in formulations aimed at reducing skin inflammation and oxidative stress. The incorporation of this compound into cosmetic products could enhance their effectiveness by providing protective benefits against environmental stressors .

Table 2: Cosmetic Formulation Insights

IngredientFunctionBenefits
This compoundActive IngredientAnti-inflammatory, Antioxidant
Hyaluronic AcidMoisturizerHydration
Vitamin CAntioxidantBrightening, Anti-aging

Future Research Directions

Further research is essential to fully understand the therapeutic potential of this compound. Areas for exploration include:

  • Mechanism of Action : Detailed studies on how this compound interacts at the molecular level with biological targets.
  • Formulation Studies : Investigating the stability and efficacy of this compound in various formulations.
  • Clinical Trials : Conducting trials to assess safety and efficacy in human subjects for both medicinal and cosmetic applications.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The methoxybenzyl ether group can influence the compound’s binding affinity to receptors and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Biological Activity/Applications Reference ID
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid 5-acetyl, 2-(3-methoxybenzyl)oxy Acetyl, benzyl ether, methoxy ~314.3 (calculated) Not explicitly reported -
5-Acetyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid (3n) 5-acetyl, 2-(4-CF₃-phenyl)amino Acetyl, amino, trifluoromethyl 351.3 Aldo-keto reductase 1C3 inhibition
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid 5-bromo, 2-(3-bromobenzyl)oxy Bromo (×2), benzyl ether 386.04 Synthetic intermediate
2,4-Dihydroxy-6-[(4-hydroxybenzoyl)oxy]benzoic acid 2,4-dihydroxy, 6-(4-hydroxybenzoyl)oxy Hydroxyl (×2), ester, carboxylic acid ~318.2 (calculated) Fungal detoxification product
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid 5-methoxy, 2-triazolyl Methoxy, triazole, carboxylic acid ~249.2 (calculated) Potential ligand for metal coordination

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Acetyl vs. Halogen Substituents: The acetyl group in the target compound (electron-withdrawing) contrasts with bromine in 5-bromo-2-[(3-bromobenzyl)oxy]benzoic acid (electron-withdrawing but bulky). Brominated derivatives are often used as synthetic intermediates due to their reactivity in cross-coupling reactions , whereas acetyl groups may enhance metabolic stability or serve as ketone precursors . Methoxybenzyloxy vs.

Synthetic Methodologies

  • The synthesis of 5-acetyl derivatives, such as compound 3n, involves nucleophilic displacement of triflate intermediates (e.g., methyl 5-acetyl-2-triflyloxybenzoate reacting with amines) . Similar strategies could apply to the target compound by substituting amines with 3-methoxybenzyl alcohol.
  • Azo-benzoic acid derivatives (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo-benzoic acids) are synthesized via diazotization and coupling, highlighting alternative routes for introducing heterocyclic substituents .

For example:

  • Compound 3n inhibits aldo-keto reductase 1C3, a target in hormone-dependent cancers .
  • Azo derivatives in are used as dyes and ligands due to their chromophoric properties .
  • Galloyl-substituted benzoic acids (e.g., trigallic acid) show antiviral activity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for bioactivity .

Physicochemical Properties

  • The methoxy group in the target compound increases lipophilicity (logP) compared to hydroxylated analogs like 2,4-dihydroxy-6-[(4-hydroxybenzoyl)oxy]benzoic acid, which may exhibit higher solubility in aqueous media .
  • The acetyl group could lower the pKa of the carboxylic acid compared to electron-donating substituents, influencing ionization and membrane permeability .

Research Findings and Implications

  • Synthetic Challenges : Introducing the 3-methoxybenzyloxy group requires careful optimization to avoid side reactions, as benzyl ethers are sensitive to acidic conditions. Protecting group strategies (e.g., tert-butoxycarbonyl in ) might be necessary .
  • Structure-Activity Relationships (SAR): Comparative studies suggest that electron-withdrawing groups at position 5 (e.g., acetyl, bromo) enhance stability, while polar substituents at position 2 (e.g., hydroxyl, amino) improve target binding .
  • Potential Applications: The target compound’s structure aligns with antimicrobial and enzyme-inhibiting scaffolds reported in and . Further studies could explore its activity against bacterial pathogens or cancer-associated enzymes .

Biological Activity

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C16H16O4C_{16}H_{16}O_4. The compound features an acetyl group and a methoxybenzyl ether, contributing to its pharmacological properties. Understanding its structure is crucial for elucidating its mechanism of action.

Analgesic Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant analgesic properties. The analgesic activity is primarily attributed to their interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in pain and inflammation pathways.

Case Study: In Vivo Analgesic Effects

In a controlled study using animal models, compounds similar to this compound demonstrated substantial reductions in pain response:

CompoundDosage (mg/kg)Pain Reduction (%)
Control00
Compound A2074
Compound B5075

These results suggest that the compound may possess superior analgesic properties compared to traditional NSAIDs like acetaminophen .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Inflammation models utilizing carrageenan-induced paw edema showed that the compound significantly reduced edema formation, indicating its potential use in treating inflammatory conditions.

Table: Anti-inflammatory Efficacy

TreatmentEdema Reduction (%)Significance Level
Control0-
Acetaminophen30p < 0.05
This compound60p < 0.01

The findings highlight the compound's ability to modulate inflammatory responses effectively .

The biological activity of this compound is primarily mediated through its inhibition of COX enzymes. Molecular docking studies have shown that the compound binds effectively to the active site of COX-2, leading to decreased prostaglandin synthesis, which is responsible for pain and inflammation .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of the compound with COX-2 receptors:

CompoundBinding Affinity (kcal/mol)
This compound-9.5
Reference NSAID-8.7

These results suggest a stronger interaction with COX-2 compared to traditional NSAIDs, indicating potential for enhanced therapeutic efficacy .

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